molecular formula C10H14N2O2 B11960070 1-Ethyl-3-(4-methoxyphenyl)urea CAS No. 67961-69-7

1-Ethyl-3-(4-methoxyphenyl)urea

Cat. No.: B11960070
CAS No.: 67961-69-7
M. Wt: 194.23 g/mol
InChI Key: CLAMVVWEAVXTGT-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-methoxyphenyl)urea is an organic compound belonging to the class of urea derivatives It is characterized by the presence of an ethyl group and a methoxyphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(4-methoxyphenyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. A common method involves the reaction of 4-methoxyaniline with ethyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, environmentally friendly methods, such as using water as a solvent, are being explored to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: 1-Ethyl-3-(4-methoxyphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-Ethyl-3-(4-nitrophenyl)urea, the methoxy group in this compound provides different electronic and steric effects, influencing its reactivity and interactions with biological targets. Similarly, the presence of the ethyl group differentiates it from other substituted ureas, affecting its solubility and overall chemical behavior .

Properties

CAS No.

67961-69-7

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-ethyl-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C10H14N2O2/c1-3-11-10(13)12-8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3,(H2,11,12,13)

InChI Key

CLAMVVWEAVXTGT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

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